REACTION_SMILES
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[CH2:9]([CH3:10])[O:11][C:12]([CH:13]=[CH:14][I:15])=[O:16].[CH:1]#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>>[C:1](#[C:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH:14]=[CH:13][C:12]([O:11][CH2:9][CH3:10])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#CCCCCCC
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Name
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Type
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product
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Smiles
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CCCCCCC#CC=CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |